Home > Products > Screening Compounds P98657 > 8-(4-ethylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-(4-ethylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 850914-33-9

8-(4-ethylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-2888301
CAS Number: 850914-33-9
Molecular Formula: C21H26N10O2S
Molecular Weight: 482.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Xanthine Derivatives: Xanthine derivatives are a class of organic compounds derived from the purine base xanthine. [] They are commonly found in natural sources like coffee, tea, and cocoa, and are also synthesized for various pharmaceutical applications. [] These compounds are known for their diverse pharmacological activities, including acting as bronchodilators, diuretics, and central nervous system stimulants. []
Synthesis Analysis
  • General Synthesis of Xanthine Derivatives: The synthesis of xanthine derivatives often involves a multi-step process that starts with a purine precursor like theophylline or 8-bromoxanthine. [, ] These precursors are subjected to various chemical modifications, including alkylation, acylation, and substitution reactions, to introduce desired functional groups. [, ] For example, the synthesis of linagliptin, a DPP-4 inhibitor, involves alkylation of 8-bromoxanthine with 1-bromo-2-butyne followed by reaction with 2-chloro-4-methylquinazoline and (R)-3-aminopiperidine dihydrochloride salt. []
Molecular Structure Analysis
  • General Structural Features: Xanthine derivatives typically possess a purine core structure consisting of two fused rings – a pyrimidine ring and an imidazole ring. [] The substituents at different positions of the purine core significantly influence the pharmacological activity and physicochemical properties of the compound. [] For example, the presence of a piperidine ring at the 8-position of the purine core is a common feature of many DPP-4 inhibitors. [, , , ]
Mechanism of Action
  • DPP-4 Inhibition: Xanthine derivatives like linagliptin, sitagliptin, and saxagliptin exert their antidiabetic effects by inhibiting the enzyme DPP-4. [, , ] DPP-4 is responsible for degrading incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ] By inhibiting DPP-4, these compounds increase the levels of active GLP-1 and GIP, leading to increased insulin secretion and improved glycemic control. [, , ]
  • Adenosine Receptor Antagonism: Some xanthine derivatives, such as 8-pyrazolyl-xanthines, act as antagonists at adenosine receptors, particularly the A2B subtype. [, , ] Adenosine receptors are involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. [] Antagonism of adenosine receptors can have therapeutic benefits in conditions like asthma, diabetes, and Parkinson's disease. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The solubility of xanthine derivatives varies depending on the nature and position of the substituents. [, ] For example, linagliptin is slightly soluble in water, while other derivatives may be more soluble in organic solvents. [, ]
  • Stability: The stability of xanthine derivatives can be influenced by factors like temperature, pH, and exposure to light. []
  • Hygroscopicity: Some xanthine derivatives are hygroscopic, meaning they tend to absorb moisture from the air. []
Applications
  • Type 2 Diabetes: DPP-4 inhibitors like linagliptin are widely used for the treatment of type 2 diabetes. [, , ] They offer advantages such as once-daily dosing, low risk of hypoglycemia, and potential for improving pancreatic β-cell function. [, , ]
  • Parkinson's Disease: Adenosine A2A receptor antagonists, including some xanthine derivatives, have shown promise for the treatment of Parkinson's disease. [] They can improve motor symptoms and enhance the effectiveness of levodopa therapy. []
  • Asthma: Adenosine A2B receptor antagonists are being investigated for their potential in treating asthma. [] By blocking the bronchoconstrictive effects of adenosine, these compounds could alleviate airway inflammation and improve lung function. []
  • Cardiovascular Diseases: Certain xanthine derivatives have shown vasodilatory and antiarrhythmic properties, suggesting potential applications in treating cardiovascular diseases. [, ]
Future Directions
  • Novel Xanthine Derivatives: Research efforts are ongoing to develop new xanthine derivatives with improved potency, selectivity, and pharmacokinetic properties. [, ]
  • Combination Therapies: Exploring the potential of combining xanthine derivatives with other therapeutic agents for enhanced efficacy in treating complex diseases like diabetes and Parkinson's disease. []
  • Drug Delivery Systems: Developing innovative drug delivery systems to optimize the bioavailability and therapeutic efficacy of xanthine derivatives. []

Linagliptin

Compound Description: Linagliptin, chemically named 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a potent and long-acting DPP-4 inhibitor. [, , , , , , , , , ]. It is an orally administered drug used for the treatment of type 2 diabetes mellitus. [, , , , ]. Linagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1). [, , , ]. By inhibiting DPP-4, Linagliptin increases the levels of GLP-1, which in turn stimulates insulin secretion and improves glycemic control. [, , , ].

Sitagliptin

Compound Description: Sitagliptin, chemically named (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another DPP-4 inhibitor used in the treatment of type 2 diabetes. [, , ].

Alogliptin

Compound Description: Alogliptin, chemically named 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is a DPP-4 inhibitor used for the treatment of type 2 diabetes. [, ]

Relevance: Similar to Sitagliptin, Alogliptin provides a comparative framework within the context of DPP-4 inhibitors. Though structurally distinct from 8-(4-ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, its inclusion in the research highlights the importance of DPP-4 inhibition as a therapeutic target. []

Saxagliptin

Compound Description: Saxagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ]

Relevance: Similar to Sitagliptin and Alogliptin, Saxagliptin is used as a comparative benchmark for evaluating the efficacy of new DPP-4 inhibitors. [, ] While it is not structurally similar to the target compound, its function as a DPP-4 inhibitor provides context for understanding the potential therapeutic applications of structurally related compounds.

Vildagliptin

Compound Description: Vildagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, , ]

Relevance: Although not structurally related to 8-(4-ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione, Vildagliptin, like the other DPP-4 inhibitors listed, is used as a comparative standard for assessing the potency and duration of action of novel DPP-4 inhibitors. [, , ]

8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Compound Description: This compound, also known as BI 1356, is a precursor to Linagliptin. [, ] It is a potent DPP-4 inhibitor and shares a close structural resemblance to Linagliptin. [, ]

7-but-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: This compound, also known as CD1790, is a major metabolite of Linagliptin in humans. [] It is formed through a two-step metabolic pathway involving CYP3A4 and aldo-keto reductases. []

7-but-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: This compound, known as CD10604, is an intermediate in the metabolic pathway of Linagliptin, leading to the formation of CD1790. []

(R)-8-(3-hydroxypiperidine- -yl)-7-(but-2-yn-1-yl)-1-((5-fluorobenzo[d]thiazol-2-yl)methyl)-3-methyl- H-purine-2, 6 (3H, 7H)-dione

Compound Description: This compound is the main metabolite of the DPP-4 inhibitor, yogliptin. []

8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione

Compound Description: This compound is a potent and selective A2B adenosine receptor antagonist with a Ki of 9.4 nM for the human A2B receptor. [, ] It exhibits high selectivity over other adenosine receptor subtypes. [, ]

8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine

Compound Description: This compound demonstrates high affinity for the A2B adenosine receptor with good selectivity over other adenosine receptor subtypes. [] It has a Ki of 4.0 nM for the human A2B receptor and an IC50 of 20 nM. []

8-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione

Compound Description: This compound is a highly selective and high-affinity antagonist for the adenosine A2B receptor. [] It displays over 370-fold selectivity for the A2B receptor with a Ki of 1 nM. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and tested for electrocardiographic, antiarrhythmic, and hypotensive activity. [] It displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []

7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This purine derivative has been patented as a potential inhibitor of coronavirus helicases. [] It has demonstrated inhibitory activity against the SARS-CoV helicase. []

5,6-dihydro-2-ethynyl-9-methyl-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione

Compound Description: This compound is a key intermediate in the synthesis of a series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives with a [, , ]triazole ring bonded in position 2. [] The synthesis involves cycloaddition of substituted alkyl azides to the terminal triple bond of this compound. []

Properties

CAS Number

850914-33-9

Product Name

8-(4-ethylpiperazin-1-yl)-3-methyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-(4-ethylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Molecular Formula

C21H26N10O2S

Molecular Weight

482.57

InChI

InChI=1S/C21H26N10O2S/c1-3-28-9-11-29(12-10-28)19-22-17-16(18(32)23-20(33)27(17)2)30(19)13-14-34-21-24-25-26-31(21)15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,23,32,33)

InChI Key

KWHKBWHKUTTZSA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.